N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide
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Overview
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the integration of viral DNA into the host genome. This binding is facilitated by the chelation of magnesium ions by the keto and nitrogen atoms in the pyrido[1,2-A]pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-substituted pyrido[1,2-A]pyrimidines: These compounds also exhibit anti-HIV activity and share a similar mechanism of action.
1,3,4-Thiadiazole-substituted pyrido[1,2-A]pyrimidines: Similar to the oxadiazole derivatives, these compounds are studied for their antiviral properties.
Uniqueness
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which enhances its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-5-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-7-3-4-8-13(12)18/h3-9H,1-2H3,(H,20,22) |
InChI Key |
DGTFPZIXYSIXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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